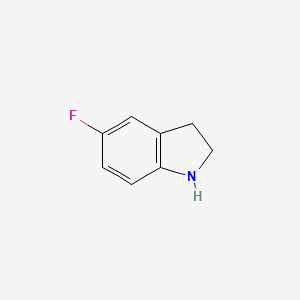

5-Fluoroindoline

Beschreibung

Significance of Fluoroindoline Scaffolds in Chemical and Biological Sciences

The indole (B1671886) scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. u-tokyo.ac.jpresearchgate.net The incorporation of a fluorine atom into this scaffold, creating fluoroindoline, can significantly enhance the pharmacological properties of the resulting molecules. ontosight.ai Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability, often leading to improved potency and bioavailability. chemimpex.comdiva-portal.org

Fluoroindoline scaffolds are integral to the development of a diverse range of therapeutic agents. Research has shown their potential in areas such as:

Anticancer agents: 5-Fluoroindole (B109304) is a crucial intermediate in the synthesis of anti-tumor drugs. guidechem.com Derivatives have shown promise in inhibiting the growth of certain cancer cell lines. smolecule.com

Antimicrobial agents: 6-Bromo-5-fluoroindoline-2,3-dione (B1374329) has demonstrated significant activity against various bacterial strains. smolecule.com

Antiviral agents: 5-fluoroindole-thiosemicarbazide derivatives have shown notable antiviral activities against viruses like Coxsackie B4. rsc.org

Neurological agents: 5-Fluoroindole is a key building block in the synthesis of drugs targeting neurological disorders, including antidepressants and antipsychotics. chemimpex.comsolubilityofthings.com

Anti-inflammatory agents: 5-fluoroisatin (B27256) derivatives have been investigated for their anti-inflammatory properties. rsc.org

Beyond medicinal chemistry, fluoroindoline derivatives are also being explored in materials science for the development of new materials with specific electronic or optical properties. smolecule.com Furthermore, 5-fluoroindole is utilized in biological research, for example, in ¹⁹F NMR spectroscopy to study protein structure and dynamics. diva-portal.orgrsc.org

Table 1: Applications of Fluoroindoline Derivatives in Research

| Field | Application | Example Compound/Derivative |

|---|---|---|

| Medicinal Chemistry | Anticancer | 5-Fluoroindole guidechem.com |

| Antimicrobial | 6-Bromo-5-fluoroindoline-2,3-dione smolecule.com | |

| Antiviral | 5-fluoroindole-thiosemicarbazide rsc.org | |

| Neurological Disorders | 5-Fluoroindole chemimpex.comsolubilityofthings.com | |

| Anti-inflammatory | 5-fluoroisatin rsc.org | |

| Materials Science | New Materials | 6-Bromo-5-fluoroindoline-2,3-dione smolecule.com |

| Biological Research | Protein Studies | 5-Fluoroindole diva-portal.orgrsc.org |

Historical Context of Indoline (B122111) Derivatives in Research

The story of indoline derivatives is intrinsically linked to the study of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.com This breakthrough laid the foundation for the exploration of a vast family of related compounds. By the late 19th century, certain indole derivatives had become important dyestuffs. wikipedia.org

The 1930s marked a turning point as researchers discovered the indole nucleus in many crucial alkaloids, such as tryptophan and auxins, sparking intensified interest in this class of compounds. wikipedia.orgpcbiochemres.com This led to the discovery of the diverse biological roles of indole derivatives, including their function as precursors to neurotransmitters like serotonin (B10506) and hormones like melatonin. diva-portal.orgnih.gov

The development of synthetic methods, such as the Fischer indole synthesis, Leimgruber-Batcho indole synthesis, and Larock indole synthesis, further propelled research by enabling the creation of a wide variety of substituted indoles. diva-portal.orgwikipedia.orgijlpr.com This has allowed for the systematic investigation of structure-activity relationships, leading to the development of numerous drugs, including the anti-inflammatory indomethacin (B1671933) and the beta-blocker pindolol. wikipedia.orgpcbiochemres.com The introduction of fluorine into the indole scaffold represents a more recent, yet highly significant, chapter in this ongoing story, offering new opportunities to fine-tune the properties of these versatile molecules for a range of applications. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQRMQIYCWFDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379043 | |

| Record name | 5-fluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2343-22-8 | |

| Record name | 5-fluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoroindoline and Its Derivatives

Established Synthetic Pathways to 5-Fluoroindoline Core Structures

Traditional methods for constructing the this compound core often rely on well-established cyclization and precursor-based strategies.

Cyclization Reactions for Indoline (B122111) Ring Formation

Several named reactions are pivotal in the formation of the indole (B1671886) ring, which can be subsequently reduced to indoline or utilized for creating derivatives. These cyclization strategies are fundamental to accessing the this compound core.

The Leimgruber-Batcho indole synthesis is a versatile method for preparing indoles from 2-nitrotoluene (B74249) derivatives. In the context of 5-fluoroindole (B109304), the synthesis commences with 5-fluoro-2-nitrotoluene, which is converted to an enamine. This intermediate then undergoes a reductive cyclization using catalysts like Raney-Nickel or palladium on carbon (Pd/C) with hydrogen gas to yield 5-fluoroindole. diva-portal.org

Another prominent method is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of 5-fluoroindole derivatives, 4-fluorophenylhydrazine is reacted with a ketone or aldehyde, such as ethyl pyruvate, to form the corresponding hydrazone. Subsequent treatment with an acid catalyst induces ring closure to form the indole structure. diva-portal.org

The Bischler indole synthesis offers an alternative route, starting from an aniline. 4-Fluoroaniline (B128567) can be reacted with an α-halo-ketone or its equivalent, like 2-bromoacetaldehyde diethyl acetal. The resulting intermediate is then cyclized, often under acidic conditions, to produce the 5-fluoroindole core. diva-portal.org

A less common but effective method is the vicarious nucleophilic substitution (VNS) followed by reductive cyclization. This approach can start from 4-fluoronitrobenzene, which undergoes a VNS reaction, followed by a reductive cyclization step to form the 5-fluoroindole ring. diva-portal.org

The Sugasawa indole synthesis , a type of Friedel-Crafts acylation, can also be employed. This method involves the reaction of 4-fluoroaniline with chloroacetonitrile (B46850) in the presence of a Lewis acid like aluminum trichloride (B1173362) to form an intermediate, which is then reductively cyclized to 5-fluoroindole. diva-portal.org

Precursor-Based Synthesis of this compound-2,3-dione (5-Fluoro Isatin)

This compound-2,3-dione, commonly known as 5-fluoroisatin (B27256), is a key intermediate for the synthesis of many this compound derivatives. A common synthetic route to 5-fluoroisatin starts from 4-fluoroaniline. researchgate.net The synthesis involves a two-step process:

Amidation: 4-Fluoroaniline reacts with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form N-(4-fluorophenyl)-2-hydroxyimino-acetamide. researchgate.net

Cyclization: The resulting isonitrosoacetanilide is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield this compound-2,3-dione. researchgate.net

An alternative approach involves the reaction of 2,4-difluoronitrobenzene (B147775) with dimethyl malonate to prepare 4-fluoro-2-(methyl malonate)nitrobenzene. This intermediate can then undergo a reductive cyclization using iron powder to directly yield 5-fluoroindol-2-one. google.com

Halogenation and Fluorination Strategies

Direct halogenation of the indole ring is a common method to introduce substituents. For indoles, electrophilic halogenation typically occurs at the C3 position. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine can be used for this purpose. mdpi.comsemanticscholar.org

Direct fluorination of the indole core presents more challenges. However, methods for the direct C-H fluorination of indoles have been developed, often requiring specific catalysts and conditions. researchgate.net Anodic fluorination of N-acetyl-3-substituted indoles can lead to trans-2,3-difluoro-2,3-dihydroindoles, which can be further converted to monofluoroindole derivatives. researchgate.net

Advanced Synthetic Approaches to this compound Derivatives

To improve efficiency, yield, and functional group tolerance, modern synthetic techniques are increasingly being applied to the synthesis of this compound derivatives.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. This technology has been successfully applied to the synthesis of fluorinated indole derivatives. For instance, novel fluorinated indole derivatives have been synthesized by reacting this compound-2,3-dione with various anilines under microwave irradiation. tandfonline.comresearchgate.net This method offers significant advantages, including shorter reaction times (minutes instead of hours) and good to excellent product yields. researchgate.net The use of catalysts like copper dipyridine dichloride can further enhance the efficiency of these reactions. tandfonline.comresearchgate.net

Click Chemistry Applications in this compound Functionalization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for functionalizing molecules. This strategy has been utilized in the synthesis of 1,2,3-triazole functionalized this compound derivatives. researchgate.netresearchgate.net The process typically involves the reaction of a this compound derivative bearing an alkyne group with various organic azides. researchgate.net This approach is valued for its high yields, mild reaction conditions, and the formation of stable triazole linkages, allowing for the creation of diverse molecular scaffolds. researchgate.net

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound scaffolds. Both transition metal catalysis and organocatalysis have been successfully applied to construct and modify this heterocyclic system.

Transition Metal-Catalyzed Transformations (e.g., CuI, CuPy₂Cl₂)

Transition metal catalysts are instrumental in forging key bonds during the synthesis of this compound and its derivatives. Copper-based catalysts, in particular, have demonstrated significant utility.

Copper(I) Iodide (CuI) is a versatile catalyst for various coupling reactions. One prominent application is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to produce 5-fluoroindole derivatives bearing triazole moieties. For instance, the reaction of 3-(2-azidoethyl)-5-fluoro-1H-indole with various alkynes in the presence of CuI yields 1,2,3-triazole-substituted 5-fluoroindoles. researchgate.net The synthesis of 5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole has been achieved with a 42% yield using CuI catalysis in a PEG-400/DMF solvent system. A similar approach with 1-ethynyl-4-fluorobenzene (B14334) resulted in a 22% yield of the corresponding product. Heterogeneous catalysts, such as cellulose-supported CuI nanoparticles (Cell-CuI-NPs), have also been employed for the synthesis of 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones in an aqueous medium, highlighting an environmentally friendly approach. researchgate.net

| Catalyst | Reactants | Product | Yield | Reference |

| CuI | 3-(2-azidoethyl)-5-fluoro-1H-indole, 1-ethynyl-3-methoxybenzene | 5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole | 42% | |

| CuI | 3-(2-azidoethyl)-5-fluoro-1H-indole, 1-ethynyl-4-fluorobenzene | 5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole | 22% | |

| Cell-CuI-NPs | 5-fluoro-(1-prop-2-ynyl)indoline-2,3-dione, various organic azides | 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones | - | researchgate.net |

Copper(II) Dipyridine Dichloride (CuPy₂Cl₂) has been effectively used in the microwave-assisted synthesis of novel fluorinated indole derivatives. researchgate.net This method involves the reaction of this compound-2,3-dione with various anilines, providing good to excellent yields (64–92%) in short reaction times (9–15 minutes). researchgate.net The combination of microwave irradiation and the CuPy₂Cl₂ catalyst offers a rapid and efficient pathway to these compounds. researchgate.net

Organocatalysis in Stereoselective Syntheses

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules, including fluorinated indoline derivatives. Chiral phosphoric acids are notable organocatalysts in this domain. researchgate.net For example, the C6 functionalization of 2,3-dimethyl-5-fluoroindole has been achieved with high yield (98%) and excellent enantioselectivity (93% ee) using a chiral phosphoric acid catalyst. dicp.ac.cn This demonstrates the potential of organocatalysis to control stereochemistry in the synthesis of intricate this compound-containing structures. Another application involves the synthesis of 3-fluoro-3′-hydroxy-3,3′-bisoxindoles through an organocatalytic reaction between fluorooxindoles and isatins, which proceeds in high yields and with high diastereoselectivity. nih.gov

Functionalization and Derivatization Strategies for this compound Scaffolds

The this compound core is a versatile scaffold that can be further modified to generate a diverse range of complex molecules with potential biological activities.

Regioselective Functionalization

Controlling the position of functional group introduction on the this compound ring is crucial for developing targeted molecules. Nickel-catalyzed dearomative arylboration of indoles has been shown to be a regioselective method for producing C2- and C3-borylated indolines. nih.gov Specifically, N-Boc-5-fluoroindole can be converted to the corresponding C2-borylated indoline in good yield and with high regioselectivity. nih.gov The choice of the N-protecting group on the indole can influence the regioselectivity, with N-Boc directing borylation to the C2 position and N-Piv directing to the C3 position. nih.gov

Furthermore, the regioselective functionalization of 2,3-disubstituted indoles at the C6 position has been accomplished. The reaction of 2,3-dimethyl-5-fluoroindole with an azadiene catalyzed by a chiral phosphoric acid resulted in the C6-functionalized product in 98% yield and 93% enantiomeric excess. dicp.ac.cn

| Reaction Type | Substrate | Reagent/Catalyst | Product | Yield | Regioselectivity | Reference |

| Arylboration | N-Boc-5-fluoroindole | Arylboronic ester / Ni catalyst | C2-borylated indoline | Good | High | nih.gov |

| C6 Functionalization | 2,3-dimethyl-5-fluoroindole | Azadiene / Chiral phosphoric acid | C6-functionalized indole | 98% | High | dicp.ac.cn |

Synthesis of Complex this compound-Containing Heterocycles (e.g., Triazoles, Quinazolinones)

The this compound scaffold serves as a building block for the synthesis of more complex heterocyclic systems.

Triazoles: As previously mentioned, the CuAAC reaction is a primary method for synthesizing this compound-containing triazoles. researchgate.net This "click chemistry" approach allows for the efficient coupling of this compound derivatives bearing an azide (B81097) or alkyne group with a corresponding reaction partner. For example, 5-fluoro-1H-indole-2,3-dione can be N-propargylated and then subjected to a 1,3-dipolar cycloaddition with in situ generated benzyl (B1604629) azides to form indole-triazole derivatives. researchgate.net

Quinazolinones: Quinazolinone-based 5-fluoroindole hybrids have been synthesized and evaluated for their biological activities. nih.gov One synthetic approach involves the reaction of 5-fluoroindole with isatin (B1672199) derivatives. researchgate.net While specific yields for the 5-fluoroindole derivatives were not detailed, the general methodology provides a pathway to these complex heterocyclic structures.

Advanced Spectroscopic and Analytical Characterization of 5 Fluoroindoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 5-fluoroindoline compounds, providing detailed information about the atomic connectivity and chemical environment within the molecule.

¹H and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for elucidating the structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another.

In a typical ¹H NMR spectrum of this compound, recorded in dimethylsulfoxide-d6 (DMSO-d6), the protons on the saturated portion of the five-membered ring appear as distinct signals. The methylene (B1212753) protons adjacent to the nitrogen (CH₂) typically resonate around 3.38 ppm, while the other methylene protons (CH₂) appear at approximately 2.87 ppm. ambeed.com The aromatic protons show characteristic splitting patterns influenced by the fluorine atom. For instance, signals can be observed around 6.86 ppm (multiplet), 6.68 ppm (doublet of triplets), and 6.42 ppm (doublet of doublets). ambeed.com The N-H proton of the indoline (B122111) ring gives rise to a broad singlet at approximately 5.32 ppm. ambeed.com

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|

| This compound | ¹H NMR | DMSO-d6 | 6.86 (m, 1H, ArH), 6.68 (dt, 1H, ArH), 6.42 (dd, 1H, ArH), 5.32 (br s, 1H, NH), 3.38 (m, 2H, N-CH₂), 2.87 (t, 2H, C-CH₂) | ambeed.com |

| 1,1′-(Butane-1,4-diyl)bis(this compound-2,3-dione) | ¹³C NMR | DMSO-d6 | 183.27 (C=O), 160.12 (d, J = 242.0 Hz, C-F), 158.67, 147.32, 124.56 (d, J = 24.0 Hz), 118.90 (d, J = 7.2 Hz), 112.67 (d, J = 7.6 Hz), 112.00 (d, J = 24.3 Hz), 24.44 (CH₂) | nih.gov |

¹⁹F NMR for Fluorine-Containing Indolines and Biotransformation Monitoring

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion. beilstein-journals.org In the context of this compound derivatives, the ¹⁹F chemical shift is highly sensitive to the local electronic environment.

For instance, the ¹⁹F NMR spectrum of 1,1′-(hexane-1,6-diyl)bis(this compound-2,3-dione) in DMSO-d6 shows a multiplet in the range of -120.35 to -120.40 ppm. nih.gov The parent compound, 5-fluoroindole (B109304), a common precursor, displays a ¹⁹F signal near -126 ppm. biorxiv.orgresearchgate.net This difference highlights the sensitivity of the fluorine nucleus's chemical shift to the oxidation state of the heterocyclic ring (indoline vs. indole) and the nature of substituents.

A significant application of ¹⁹F NMR is in monitoring biotransformations. nih.gov Because naturally occurring organofluorine compounds are rare, ¹⁹F NMR provides a clear window to observe the metabolic fate of fluorinated molecules in complex biological media, often without the need for extensive purification. beilstein-journals.org For example, 5-fluoroindole is used as a metabolic precursor in the biosynthesis of 5-fluorotryptophan (B555192) in organisms like Escherichia coli. ossila.com ¹⁹F NMR can be used to directly monitor the disappearance of the 5-fluoroindole signal and the appearance of the 5-fluorotryptophan signal in the culture, providing real-time kinetic and mechanistic information about the enzymatic processes involved. ossila.comrsc.org This technique is non-invasive and highly specific, making it an invaluable tool for studying drug metabolism and enzyme mechanisms. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of this compound compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), typically using techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. This is crucial for confirming the identity of newly synthesized this compound derivatives and distinguishing between compounds with the same nominal mass.

For example, the HRMS (ESI) analysis of 1,1′-(butane-1,4-diyl)bis(this compound-2,3-dione) showed an experimental [M+H]⁺ ion at m/z 385.0996, which is in excellent agreement with the calculated value of 385.0994 for the formula C₂₀H₁₅F₂N₂O₄. nih.gov Similarly, for 1,1′-(decane-1,10-diyl)bis(this compound-2,3-dione), the experimental mass was 469.1931 ([M+H]⁺), matching the calculated mass of 469.1933 for C₂₆H₂₇F₂N₂O₄. nih.gov These precise measurements provide definitive confirmation of the compounds' elemental composition.

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic bands for the N-H group, aromatic C-H bonds, aliphatic C-H bonds, aromatic C=C bonds, and the C-F bond. While a spectrum for the parent this compound is not readily published, data from its precursor, 5-fluoroindole, is informative. nih.gov A specification sheet for 5-fluoroindole confirms its identity via IR spectroscopy, and spectra are available in databases. thermofisher.comvwr.com For 5-fluoro-1-(phenylsulfonyl)indole, characteristic IR bands (in KBr) are observed at 3170, 1590, 1460, 1210, and 1090 cm⁻¹. researchgate.net For this compound, one would expect to see:

N-H stretch: A band in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

C-N stretch: Typically found in the 1200-1350 cm⁻¹ range.

C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region, which is characteristic of organofluorine compounds.

| Compound | Technique | Characteristic Absorption Bands (cm⁻¹) | Reference |

|---|---|---|---|

| 5-Fluoro-1-(phenylsulfonyl)indole | KBr | 3170, 3100, 1590, 1460, 1440, 1360, 1340, 1210, 1180, 1090, 980, 840, 800, 790, 740, 700 | researchgate.net |

Chromatographic Separation and Purity Assessment

The analysis and purification of this compound and its derivatives rely on advanced chromatographic techniques. These methods are essential for assessing the purity of synthesized compounds, isolating specific products, and resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound compounds. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. An analytical method for 5-fluoroindole (5-FI) was developed using HPLC to quantify the compound in solution and assess its stability over time. acs.org This study revealed that the compound had limited stability under the tested conditions over a 48-hour period. acs.org

The development of a robust HPLC method involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detector wavelength. For the parent compound, indoline, a successful method was developed using a reversed-phase C18 column with an isocratic mobile phase of methanol (B129727) and 0.1% trifluoroacetic acid (TFA). cetjournal.it For fluorinated heterocyclic compounds like 5-fluorouracil, typical mobile phases consist of acetonitrile/water or methanol/water mixtures, with detection commonly performed using UV or fluorescence detectors. nih.govprimescholars.comscielo.br In the analysis of a 5-fluoroindole derivative, a gradient elution with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, was utilized with mass spectrometric detection (LC-MS). google.com

The following table summarizes typical conditions used for the HPLC analysis of indoline and related fluorinated compounds.

| Parameter | Typical Conditions | Source(s) |

| Column | Reversed-Phase C18 | cetjournal.itnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers (e.g., 0.1% TFA, 0.1% Formic Acid) | cetjournal.itprimescholars.comgoogle.com |

| Elution Mode | Isocratic or Gradient | cetjournal.itgoogle.com |

| Flow Rate | 0.6 - 1.0 mL/min | cetjournal.itnih.gov |

| Detection | UV (e.g., 250-280 nm) or Fluorescence | cetjournal.itnih.gov |

| Purity Assessment | Purity of related fluorinated compounds can be assessed at ≥98% by HPLC. | sigmaaldrich.comsigmaaldrich.com |

Chiral Chromatography for Enantiomeric Resolution

When this compound is substituted to create a chiral center, the resulting racemic mixture contains two enantiomers. Chiral chromatography is the primary method used to separate, or resolve, these enantiomers. libretexts.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. libretexts.org

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. For instance, Chiralpak® IA and IB columns are noted as suitable for resolving enantiomers of 5-fluoroindole derivatives.

A detailed study on the enantioseparation of fluorinated tryptophan analogs, including 5-fluorotryptophan, utilized macrocyclic glycopeptide-based CSPs (Teicoplanin and Vancomycin) on core-shell particles. mdpi.com The study investigated the effects of different mobile phases, such as water/methanol (H₂O/MeOH) and water/acetonitrile (H₂O/MeCN), on the separation parameters. mdpi.com The efficiency of the separation is quantified by the retention factor (k), selectivity (α), and resolution (Rₛ). mdpi.com

The table below presents research findings on the chiral separation of 5-fluorotryptophan, a closely related analog.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | k₁¹ | α² | Rₛ³ | Source |

| 5-Fluorotryptophan | Teicoplanin-based (T-3.0) | H₂O/MeOH (30/70) + 0.1% AcOH | 1.13 | 1.15 | 1.63 | mdpi.com |

| 5-Fluorotryptophan | Teicoplanin-based (T-3.0) | H₂O/MeCN (45/55) + 0.1% AcOH | 1.15 | 1.12 | 1.40 | mdpi.com |

| 5-Fluorotryptophan | Vancomycin-based (TAG-3.0) | H₂O/MeOH (30/70) + 0.1% AcOH | 1.05 | 1.14 | 1.48 | mdpi.com |

| 5-Fluorotryptophan | Vancomycin-based (TAG-3.0) | H₂O/MeCN (45/55) + 0.1% AcOH | 1.06 | 1.13 | 1.34 | mdpi.com |

| ¹k₁ = retention factor of the first eluted enantiomer | ||||||

| ²α = selectivity factor | ||||||

| ³Rₛ = resolution factor |

Advanced Optical Spectroscopic Methods in this compound Research

Advanced spectroscopic techniques are invaluable for probing the electronic structure, photophysical properties, and molecular dynamics of this compound and its analogs. These methods provide deep insights into how the fluorine substituent influences the molecule's behavior upon interaction with light.

Fluorescence Spectroscopies

Fluorescence spectroscopy is a highly sensitive method used to study the excited states of molecules. For indole (B1671886) derivatives, fluorescence originates from two close-lying excited singlet states, designated Lₐ and Lₑ. The position of the fluorine atom on the indole ring significantly influences the character of the lowest excited state (S₁) from which fluorescence occurs. researchgate.net

Research has shown that for 5-fluoroindole, the lowest excited singlet state is the ¹Lₑ state. researchgate.netresearchgate.netresearchgate.net This is a key finding, as it contrasts with other substituted indoles, such as 5-cyanoindole, where the S₁ state is determined to be of ¹Lₐ character. researchgate.net The substitution at the 5-position also affects the fluorescence intensity; for example, 5-fluoroindole has a fluorescence intensity approximately 100 times greater than its isomer, 4-fluoroindole (B1304775), in an alcoholic medium. researchgate.net

Furthermore, the 5-fluoro substitution has a profound effect on the fluorescence decay dynamics. It increases the ionization potential of the indole ring, which in turn suppresses electron transfer quenching pathways. acs.orgebi.ac.uk This leads to a longer average fluorescence lifetime and a more homogeneous, monoexponential decay, a feature that is particularly useful when 5-fluorotryptophan is incorporated into proteins as a fluorescent probe. acs.orgebi.ac.uk

The table below summarizes key photophysical properties of 5-fluoroindole.

| Property | Observation for 5-Fluoroindole/Derivative | Significance | Source(s) |

| Lowest Excited State (S₁) | Determined to be the ¹Lₑ state. | The position of the substituent dictates the nature of the fluorescent state. | researchgate.netresearchgate.netresearchgate.net |

| Relative Fluorescence Intensity | ~100x greater than 4-fluoroindole in alcohol. | Demonstrates strong positional dependence of photophysical properties. | researchgate.net |

| Fluorescence Decay | Exhibits more homogeneous, monoexponential decay compared to tryptophan. | Fluorine substitution suppresses electron transfer quenching, making it a more reliable fluorescent probe. | acs.orgebi.ac.uk |

| Light Emission | Polymers of 5-fluoroindole show blue light emission. | Suggests potential applications in organic light-emitting diodes (OLEDs). | ossila.com |

Transient Spectroscopies

Transient spectroscopic methods are employed to study short-lived states and dynamic processes that occur on fast timescales, such as picoseconds to microseconds. A notable application in the study of 5-fluoroindole involves the use of ligand-detected Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹⁹F transverse spin-relaxation measurements. nih.govacs.org This advanced technique allows for the characterization of weak and transient interactions between a small molecule and a protein. biorxiv.org

In one study, this method was used to investigate the interaction of 5-fluoroindole with an intrinsically disordered protein. nih.govacs.orgbiorxiv.org The experiments are sensitive to the change in the rotational motion of the small molecule as it transitions between a free state in solution and a transiently bound state on the protein surface. nih.gov By measuring the spin relaxation rates, researchers were able to determine the rotational correlation times (τc) for 5-fluoroindole in both its free and bound states, providing quantitative insight into the dynamics of this transient interaction. nih.govacs.org

The results from this transient spectroscopic study are presented in the table below.

| State of 5-Fluoroindole | Spectroscopic Parameter | Measured Value (ps) | Source(s) |

| Free in solution | Rotational Correlation Time (τc) | 27.0 ± 1.3 | nih.gov |

| Bound to protein | Rotational Correlation Time (τc) | 46 ± 10 | nih.gov |

These findings demonstrate that even when bound, 5-fluoroindole remains highly dynamic, a characteristic feature of interactions with disordered proteins. nih.govbiorxiv.org This use of transient spectroscopy provides a powerful tool for detecting and characterizing molecular interactions that are often difficult to observe with other methods. biorxiv.org

Medicinal Chemistry and Pharmacological Investigations of 5 Fluoroindoline Scaffolds

5-Fluoroindoline as a Core Structure in Drug Discovery

The this compound scaffold, a fluorinated derivative of indoline (B122111), has garnered significant attention in medicinal chemistry. ontosight.ainetascientific.com Its unique physicochemical properties, conferred by the fluorine atom, make it a valuable building block in the design and synthesis of novel therapeutic agents. chemimpex.com The incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity to biological targets. chemimpex.comsolubilityofthings.com

This compound and its precursor, 5-fluoroindole (B109304), are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. netascientific.comchemimpex.com These scaffolds are utilized in the development of treatments for various conditions, including neurological disorders and cancer. chemimpex.com The presence of the fluorine atom at the 5-position can block potential sites of metabolic oxidation, leading to improved pharmacokinetic profiles compared to their non-fluorinated counterparts. vulcanchem.com

Researchers utilize 5-fluoroindole as a precursor to create more complex molecules with potential therapeutic applications. netascientific.com For instance, it serves as a starting material for the synthesis of compounds targeting enzymes and receptors involved in disease pathways. researchgate.netresearchgate.net The versatility of the this compound core allows for the introduction of various substituents, enabling the exploration of diverse chemical space in drug discovery programs. researchgate.net

The synthesis of labeled compounds, such as 5-fluoroindole-5-¹³C, highlights its importance as a research tool for studying biological systems. diva-portal.org This labeled precursor can be used to produce ¹⁹F–¹³C labeled proteins, which are valuable for structural biology studies using nuclear magnetic resonance (NMR) spectroscopy. diva-portal.org

The design and synthesis of bioactive this compound analogs have been a focal point of numerous research endeavors. researchgate.netresearchgate.net Scientists have developed various synthetic strategies to create libraries of this compound derivatives for biological screening. mdpi.comfrontiersin.org These efforts have led to the discovery of compounds with a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ai

One approach involves the modification of the this compound core with different functional groups to optimize biological activity. For example, a series of 3-(aminoalkyl)-5-fluoroindole analogues were designed and synthesized as potential inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. researchgate.net Another study focused on the synthesis of 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors for the management of diabetes. frontiersin.org

The synthesis of hybrid molecules incorporating the this compound scaffold with other pharmacophores, such as triazoles, has also been explored. researchgate.netresearchgate.net These hybrid compounds have demonstrated promising antimicrobial and antifungal activities. researchgate.net The rationale behind this approach is to combine the favorable properties of the this compound moiety with the known biological activities of other heterocyclic systems to create novel therapeutic agents with enhanced efficacy.

Role as a Pharmaceutical Intermediate and Building Block

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. georgiasouthern.edu For this compound derivatives, SAR studies have provided valuable insights into the key structural features required for potent and selective biological effects. vulcanchem.com

The nature and position of substituents on the this compound scaffold have a profound impact on biological activity. rsc.org For instance, in a series of antitubercular agents, the introduction of electron-withdrawing or electron-donating groups at the 5-position of the indole (B1671886) nucleus, other than fluorine, led to a loss of activity. acs.org A comparison between 5-fluoroindole, 5-chloroindole, and 5-bromoindole (B119039) suggested that an increase in the size of the halogen atom was detrimental to antimycobacterial activity, indicating that steric factors may play a significant role in target binding. acs.org

In the context of myeloperoxidase inhibitors, the length of the aminoalkyl side chain at the 3-position of 5-fluoroindole was found to be a critical determinant of potency. researchgate.net The most potent inhibitors were those with a 4- or 5-carbon aminoalkyl chain and an unsubstituted amino group. researchgate.net

For a series of compounds targeting Trypanosoma brucei, the causative agent of African sleeping sickness, SAR studies revealed that while fluorine at the 5-position was well-tolerated and offered a slight improvement in metabolic stability, bulkier substituents at this position, such as phenyl or pyridyl groups, resulted in reduced potency. vulcanchem.com Furthermore, methyl esters were found to enhance metabolic stability compared to their ethyl counterparts. vulcanchem.com

The position of the fluorine atom on the indoline or indole ring is a key factor influencing biological activity. rsc.orgacs.org Studies on fluoroindole derivatives as antimycobacterial agents demonstrated that moving the fluorine atom from the 5-position to the 4-, 6-, or 7-positions significantly decreased inhibitory capacity. acs.org Specifically, 4-fluoroindole (B1304775) was about four times less active than 5-fluoroindole, while 6-fluoroindole (B127801) and 7-fluoroindole (B1333265) were over 15 and 31 times less active, respectively. acs.org

In a series of N-cyclobutyl indole-3-carbonitrile derivatives evaluated for their inhibition of the Hepatitis C virus (HCV) replicon, 5-fluoroindoles generally exhibited better activity than their 4-fluoroindole analogs. rsc.org For example, one 5-fluoroindole derivative was 22-fold more active than its corresponding 4-fluoroindole isomer. rsc.org These findings underscore the critical role of the fluorine atom's position in defining the pharmacological profile of these compounds.

Influence of Substituent Effects on Biological Activity

Mechanistic Insights into this compound Biological Action

Understanding the mechanism of action of this compound derivatives is essential for their development as therapeutic agents. Research in this area has focused on identifying the specific molecular targets and cellular pathways modulated by these compounds.

For example, the antimycobacterial activity of 5-fluoroindole is proposed to stem from its conversion to 5-fluorotryptophan (B555192), which can then be incorporated into proteins, disrupting their function. acs.orgnih.gov Studies have identified tryptophan synthase as a potential biological target for these compounds. acs.org

In the case of 3-(aminoalkyl)-5-fluoroindole derivatives as myeloperoxidase (MPO) inhibitors, it is believed that these compounds interact with the active site of the enzyme. researchgate.net The mechanism of inhibition is thought to involve interactions with the redox intermediates of MPO. researchgate.net

Derivatives of this compound have also been investigated as inhibitors of other enzymes, such as α-glucosidase. frontiersin.org Molecular docking studies have been employed to visualize the binding interactions between these inhibitors and the enzyme's active site, providing a rationale for their inhibitory activity. frontiersin.org Additionally, some this compound derivatives have been shown to interact with DNA and inhibit kinases, highlighting the diverse mechanisms through which these compounds can exert their biological effects.

Molecular Targets and Binding Interactions

The this compound scaffold and its derivatives have been shown to interact with a diverse array of molecular targets, a testament to their versatility in drug discovery. The fluorine atom often plays a crucial role in enhancing binding affinity and modulating the nature of these interactions.

One notable example is the interaction of 5-fluoroindole with the intrinsically disordered non-structural protein 5A (NS5A) from the hepatitis C virus. Using 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a sensitive method for detecting such interactions, researchers determined a binding affinity (Kd) of 260 ± 110 μM. biorxiv.org This demonstrates that even without a well-defined binding pocket, as is characteristic of disordered proteins, the 5-fluoroindole moiety can form meaningful interactions. biorxiv.org Further antiviral research has identified N-(heteroaryl) 5-fluoroindole-3-carbonitrile derivatives as potent inhibitors of the HCV replicon, targeting the NS4B protein with high efficacy. rsc.org

In the realm of enzymology, 5-fluoroindole has been observed to bind to a redesigned β-glycosidase enzyme, where it occupies the same binding site as the natural ligand, indole. nih.gov Derivatives such as 5-fluoroindole-2-carboxylic acid act as antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting its potential in modulating neurotransmission. nih.gov Furthermore, the this compound-2,3-dione (5-fluoroisatin) scaffold is central to dimeric inhibitors that target the Parkinson's disease-associated protein DJ-1 by binding covalently to its Cys106 residue. In these inhibitors, the fluorine atom can form stabilizing interactions with nearby amino acids like Arg28 and Pro184. nih.gov

The scaffold's utility extends to antibacterial research, where indole derivatives are known inhibitors of bacterial DNA gyrase. researchgate.net Specifically, 5-fluoroindole has been proposed to inhibit the growth of Mycobacterium tuberculosis by acting as a substrate for tryptophan synthase, leading to the production of inhibitory 5-fluorotryptophan. acs.orgdrugbank.com

Table 1: Selected Molecular Targets of this compound Derivatives

| Derivative Class | Molecular Target | Biological Context | Reference(s) |

|---|---|---|---|

| 5-Fluoroindole | Non-structural protein 5A (NS5A) | Hepatitis C Virus | biorxiv.org |

| 5-Fluoroindole-3-carbonitriles | Non-structural protein 4B (NS4B) | Hepatitis C Virus | rsc.org |

| 5-Fluoroindole-2-carboxylic acid | NMDA Receptor (Glycine Site) | Neurotransmission | nih.gov |

| This compound-2,3-dione | Protein DJ-1 | Parkinson's Disease | nih.gov |

| 5-Fluoroindole | Tryptophan Synthase | Mycobacterium tuberculosis | acs.orgdrugbank.com |

| 5-Fluoroindole Derivatives | DNA Gyrase | Antibacterial | researchgate.net |

| This compound-2,3-dione (Isatin) | Various Kinases (e.g., in Sunitinib) | Cancer | researchgate.net |

Cellular Pathway Modulation

Beyond direct binding to protein targets, this compound derivatives can modulate complex cellular pathways. For instance, 5-Fluoro-1H-indol-3-YL acetate (B1210297) has been suggested to induce apoptosis by interfering with signaling pathways that regulate the cell cycle.

The mechanism of action for 5-fluoroindole against Mycobacterium tuberculosis provides a clear example of pathway interference. It is proposed that the compound is converted into 5-fluorotryptophan, which then inhibits mycobacterial growth. acs.org This suggests that the compound does not share resistance mechanisms with many existing antibiotics, indicating it acts on a different biochemical pathway. acs.org In plant biology, 5-fluoroindole is recognized as a precursor to a toxic tryptophan derivative. This property has been exploited in genetic screens to identify key enzymes, such as CYP79B2/B3, which are involved in the auxin and indole glucosinolate biosynthetic pathways. frontiersin.org This demonstrates the ability of the 5-fluoroindole scaffold to be processed by and subsequently influence metabolic pathways.

The well-known cancer therapeutic, Sunitinib, is derived from a 5-fluoroisatin (B27256) scaffold and functions through targeted therapy, implying direct modulation of specific cellular signaling pathways critical for cancer cell proliferation and survival. researchgate.net

Impact of Fluorine Substitution on Pharmacological Profiles

The substitution of a hydrogen atom with fluorine at the 5-position of the indoline ring has profound and generally beneficial effects on the molecule's pharmacological properties. This strategic fluorination is a key reason for the scaffold's prevalence in medicinal chemistry. tandfonline.comnumberanalytics.com

Bioavailability and Metabolic Stability Considerations

Studies on specific this compound derivatives have substantiated these principles. 5-fluoroindole demonstrated high metabolic stability in rat liver microsomes, with a low intrinsic clearance rate of 9.0 mL/min/kg. acs.org In another study, the strategic placement of fluorine on indoline derivatives was shown to successfully block potential "metabolic hot spots," although the position is critical, as incorrect placement can sometimes be detrimental to stability. acs.org The enhanced stability and increased lipophilicity associated with fluorination contribute to better membrane permeation and absorption. tandfonline.comresearchgate.net For example, pharmacokinetic analysis of ethyl 6-fluoro-1H-indole-2-carboxylate revealed a favorable bioavailability score of 0.55. researchgate.net

Table 2: Metabolic Properties of a 5-Fluoroindole Compound

| Compound | Property | Value | Assay System | Reference |

|---|---|---|---|---|

| 5-Fluoroindole | Intrinsic Clearance | 9.0 mL/min/kg | Rat Liver Microsomes | acs.org |

| 5-Fluoroindole | Permeability | High (2.4 x 10⁻⁶ cm/s) | PAMPA | acs.org |

Enhanced Binding Affinities and Potency

The introduction of fluorine can significantly enhance the binding affinity and potency of a drug candidate. researchgate.nettandfonline.com The high electronegativity of fluorine can alter the electronic distribution of the indoline ring, leading to more favorable interactions—such as hydrogen bonds or dipole interactions—with the target protein.

The importance of the fluorine atom's position and identity is critical. In studies against M. tuberculosis, 5-fluoroindole was found to be substantially more potent than its 4-, 6-, or 7-fluoroindole isomers. acs.org Furthermore, replacing the 5-fluoro substituent with a larger halogen like chlorine or bromine resulted in a dramatic loss of activity, suggesting that the unique combination of size and electronegativity of fluorine is optimal for the interaction. acs.org

In the case of the dimeric DJ-1 inhibitors, the fluorine atom was shown to be beneficial for stabilizing the ligand-protein complex through specific interactions with amino acid residues. nih.gov Similarly, when used to rescue the activity of a mutated β-glycosidase enzyme, 5-fluoroindole was more effective than the non-fluorinated parent compound, indole. nih.gov The potency of 5-fluoroindole derivatives is evident in the antiviral field, where certain compounds exhibit EC₅₀ values in the low nanomolar range. rsc.org

**Table 3: Impact of Fluoro-Substitution on Potency against *M. tuberculosis***

| Compound | Position of Fluorine | MIC (μM) | Relative Activity | Reference |

|---|---|---|---|---|

| 5-Fluoroindole | 5 | 4.7 | High | acs.org |

| 4-Fluoroindole | 4 | 18.5 | ~4-fold less active | acs.org |

| 6-Fluoroindole | 6 | 74.0 | >15-fold less active | acs.org |

| 7-Fluoroindole | 7 | 148.0 | >31-fold less active | acs.org |

Pharmacophore Modeling and Lead Optimization Strategies

The this compound scaffold is frequently utilized in pharmacophore modeling and lead optimization. A pharmacophore defines the essential spatial arrangement of molecular features necessary for biological activity. dergipark.org.tr For a series of lipid-lowering agents based on the 5-fluoroindole core, a general pharmacophore was identified, consisting of the hydrogen-bond-donating indole, a carboxamide linker, and a lipophilic region. tandfonline.com

Lead optimization often involves modifying a known active scaffold to improve its properties. The substitution of a metabolically labile hydroxyl group with a fluorine atom on an indole derivative is a classic lead optimization strategy to circumvent metabolic issues like glucuronidation and improve oxidative stability. chimia.ch

Computational Approaches in Ligand Design

Computational methods are integral to designing and optimizing ligands based on the this compound scaffold. Techniques like molecular docking, Density Functional Theory (DFT), and molecular dynamics simulations are used to predict and rationalize the biological activity of these compounds. researchgate.netresearchgate.net

Molecular docking studies have been used to visualize how 5-fluoroindole derivatives bind to their targets. For instance, docking revealed that ethyl 6-fluoro-1H-indole-2-carboxylate forms key hydrogen bonds and hydrophobic interactions within the active sites of COX-1 and COX-2 enzymes, explaining its inhibitory activity. researchgate.net Similarly, docking and DFT studies were used to support the observed antimicrobial activity of novel 5-fluoroisatin-triazole hybrids. researchgate.netresearchgate.net These computational approaches allow medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources in the drug discovery process. dergipark.org.tr The deliberate introduction of fluorine to block predicted metabolic hot spots is another prime example of a computationally guided ligand design strategy. acs.org

Strategies for Improving Therapeutic Efficacy

The development of this compound and its related indole scaffolds into viable therapeutic agents is a focal point of medicinal chemistry. Researchers employ various strategies to enhance the efficacy of these compounds, primarily by modifying their structure to optimize interactions with biological targets, improve pharmacokinetic properties, and increase potency. These strategies often involve systematic alterations to the core scaffold and its substituents, guided by structure-activity relationship (SAR) studies and computational modeling.

One of the key advantages of the 5-fluoroindole scaffold is the presence of the fluorine atom, which can significantly enhance metabolic stability and bioavailability compared to non-fluorinated counterparts. chemimpex.com The inclusion of fluorine often leads to improved pharmacological profiles by altering the molecule's electronic properties, lipophilicity, and binding affinity for target proteins. nih.govsolubilityofthings.com

Structural Modifications for Enhanced Potency

Several key strategies have been identified to improve the therapeutic efficacy of this compound-based compounds. These include the modification of side chains, strategic halogen placement, and the introduction of various functional groups to enhance target binding and cellular activity.

A prominent area of investigation involves the development of 3-(aminoalkyl)-5-fluoroindole analogues as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. ulb.ac.beacs.org Research has shown that the therapeutic efficacy of these inhibitors is highly dependent on the structure of the aminoalkyl side chain at the C3 position of the indole ring. researchgate.net

Side Chain Length and Substitution: The length of the alkyl chain is a critical determinant of inhibitory potency. Studies on a series of 3-(aminoalkyl)-5-fluoroindole analogues revealed that compounds with a 4- or 5-carbon aminoalkyl side chain were the most potent MPO inhibitors. ulb.ac.beacs.orgresearchgate.net Furthermore, leaving the terminal amino group unsubstituted was found to be crucial for maximizing activity. ulb.ac.be The modulation of the side chain length directly impacts how the molecule fits into the active site of the MPO enzyme. For instance, compound 41 , with a 5-carbon chain, was identified as the most effective inhibitor of MPO-mediated taurine (B1682933) chlorination. ulb.ac.be

| Compound | Side Chain Length (No. of Carbons) | IC₅₀ for MPO-mediated Taurine Chlorination (µM) | IC₅₀ for LDL Oxidation (µM) |

|---|---|---|---|

| 6 | 1 | >100 | Weak inhibitor |

| 4 (5-fluorotryptamine) | 2 | 1.5 | Less potent |

| 15 | 3 | 1.2 | Good activity |

| 34 | 4 | 0.4 | 0.08 |

| 41 | 5 | 0.08 | 0.05 |

Positional Isomerism and Lipophilicity: The position of the fluorine atom on the indole ring is another critical factor. Structure-activity relationship studies have revealed that 5-fluoroindoles often exhibit superior activity compared to their 4-fluoroindole isomers. nih.gov For example, in a series of compounds evaluated for antiviral activity, the 5-fluoroindole derivative 25b was 22-fold more potent than its 4-fluoro counterpart, 25j . nih.gov This highlights the strategic importance of the fluorine atom's placement for optimal target interaction. Additionally, increasing the lipophilicity of the molecule by adding groups like a methyl group can significantly enhance inhibitory potency. nih.gov

| Compound | Fluorine Position | EC₅₀ (nM) |

|---|---|---|

| 25a | 5-Fluoro | 7 |

| 25i | 4-Fluoro | 18 |

| 25b | 5-Fluoro | 7 |

| 25j | 4-Fluoro | 153 |

Improving Cellular Activity and Selectivity

Beyond enhancing raw potency, a key goal is to improve a compound's performance in a cellular context and its selectivity for the intended target.

| Compound | Scaffold | IDO1 IC₅₀ (nM) | IDO1 EC₅₀ (nM) |

|---|---|---|---|

| 10e | 5-Bromoindole | 37.9 | >1000 |

| 10m | 5-Fluoroindole | 33.8 | 260 |

Hybrid Molecules and Linker Modification: Creating hybrid molecules by linking the 5-fluoroindole scaffold to other pharmacologically active moieties is another effective approach. For instance, a series of 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamides were synthesized and evaluated for lipid-lowering activity. tandfonline.com The results indicated that the presence of the 5-fluoroindole ring, a carboxamide linker, and a lipophilic anthraquinone (B42736) moiety were all essential for activity. tandfonline.com Furthermore, modifying the linker length provided another avenue for optimization; a compound with a more extended carboxamide linkage showed enhanced pharmacological activity, likely due to better fitting with its biological target. tandfonline.com Similarly, 5-fluoroindole-thiosemicarbazide derivatives have shown significant antiviral activities against Coxsackie B4 virus, with potency varying based on the specific derivative. nih.gov

These examples underscore a central theme in the medicinal chemistry of this compound scaffolds: rational, structure-based design is paramount for improving therapeutic efficacy. By strategically modifying side chains, optimizing halogen placement, and creating novel hybrid structures, researchers can fine-tune the pharmacological properties of these compounds to develop more potent and selective therapeutic agents.

Biological Activities and Therapeutic Potential of 5 Fluoroindoline Derivatives

Anticancer Activity Research

The quest for more effective and targeted cancer therapies has driven the exploration of diverse chemical scaffolds, with indole (B1671886) derivatives being a particularly fruitful area of investigation. nih.gov The introduction of a fluorine atom at the 5-position of the indoline (B122111) ring has been shown to modulate the anticancer properties of these compounds, leading to the identification of potent inhibitors of key oncogenic pathways and cytotoxic agents against various cancer cell lines.

Inhibition of Tyrosine Kinases

Tyrosine kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. researchgate.netrsc.org Several 5-fluoroindoline derivatives have demonstrated significant inhibitory activity against various tyrosine kinases.

Notably, a series of fluorinated bis-indole derivatives were evaluated for their ability to inhibit Fms-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR) kinase, both of which are implicated in acute myeloid leukemia (AML). rsc.org Within this series, compounds 33g and 33h were identified as potent FLT3 inhibitors with IC₅₀ values of 0.34 and 0.17 μM, respectively. rsc.org Conversely, compounds 33c and 33k displayed the strongest inhibitory activity against PDGFR, with IC₅₀ values of 0.4 and 0.5 μM, respectively. rsc.org Structure-activity relationship (SAR) studies revealed that the substitution at the 5-position of the indole ring plays a crucial role in determining the inhibitory potency. rsc.org

Another study focused on 6-fluoroindazole derivatives bearing a dihydropyridine (B1217469) moiety, which exhibited potent in vitro inhibitory activity against the c-Met tyrosine kinase, with IC₅₀ values ranging from 14 to 20 nM. rsc.org Furthermore, a fluorinated pyrimido[1,2-b]indazole derivative, compound 49 , demonstrated potent inhibition of the PI3K/Akt signaling pathway, a critical downstream effector of many tyrosine kinase receptors, with an IC₅₀ value of 0.093 μM. rsc.org

| Compound | Target Kinase | IC₅₀ (μM) |

| 33g | FLT3 | 0.34 rsc.org |

| 33h | FLT3 | 0.17 rsc.org |

| 33c | PDGFR | 0.4 rsc.org |

| 33k | PDGFR | 0.5 rsc.org |

| 49 | PI3K/Akt | 0.093 rsc.org |

| 6-Fluoroindazole derivatives | c-Met | 0.014–0.020 rsc.org |

Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated across a broad spectrum of human cancer cell lines, revealing promising and sometimes selective activity.

For instance, thiazole-based 5-fluoroindole (B109304) derivatives have been investigated for their in vitro anticancer effects. rsc.org Compound 31a showed selective cytotoxicity against HEK293T (human embryonic kidney) and HeLa (cervical cancer) cells, with IC₅₀ values of 12.10 and 3.41 μM, respectively, in the absence of fetal bovine serum. rsc.org The mechanism of action was determined to be the induction of apoptosis. rsc.org

In another study, fluorinated-indole derivatives were tested against prostate (PC3), lung (A549), and pancreatic (PaCa2) cancer cell lines. rsc.org Compound 34b emerged as a particularly potent and selective inhibitor of A549 cells, with an IC₅₀ value of 0.8 μM. rsc.org Furthermore, 5-fluoroindole derivatives linked to a chromene scaffold displayed promising cytotoxic activity against A549, PC-3, and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the range of 7.9–9.1 μM. rsc.org

The cytotoxicity of 5-fluoroindole-3-acetic acid has also been explored. nih.govresearchgate.net This compound, when activated by horseradish peroxidase, becomes a potent cytotoxin for various human and rodent tumor cell lines, including MCF7 breast and HT29 colon tumor cells. nih.govresearchgate.net The cytotoxicity is believed to stem from the formation of reactive intermediates that can interact with cellular nucleophiles like DNA. nih.gov

| Compound/Derivative | Cell Line(s) | IC₅₀ (μM) |

| 31a | HeLa | 3.41 rsc.org |

| 31a | HEK293T | 12.10 rsc.org |

| 34b | A549 (Lung) | 0.8 rsc.org |

| Chromene derivatives (13a, 13b) | A549, PC-3, MCF-7 | 7.9–9.1 rsc.org |

| 20f | MCF-7 (Breast) | 42.4 rsc.org |

| 20f | HepG2 (Liver) | 15.8 rsc.org |

Role as Anticancer Immunomodulators

Emerging research indicates that this compound derivatives may also exert anticancer effects by modulating the immune system. Specifically, 5-fluoroindole has been identified as a reactant in the preparation of pyridyl-ethenyl-indoles that act as inhibitors of tryptophan dioxygenase (TDO). chemicalbook.com TDO is an enzyme involved in tryptophan metabolism, and its inhibition can enhance anti-tumor immune responses. This suggests a potential role for this compound derivatives as anticancer immunomodulators, a promising avenue for future cancer therapy research. chemicalbook.com

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The presence of the fluorine atom can enhance the antimicrobial spectrum and potency of the parent indole scaffold. ontosight.ai

Antibacterial Spectrum and Mechanisms

Derivatives of this compound have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

A study on 5-fluoroisatin-triazole derivatives revealed considerable antibacterial potency. researchgate.net Compounds 4b and 4c exhibited significant activity against Staphylococcus epidermidis and Bacillus subtilis with MIC values of 0.0075, 0.0075, 0.0082, and 0.0164 µmol/mL, respectively. researchgate.net Compound 7b was notably active against S. epidermidis, Escherichia coli, and Pseudomonas aeruginosa, each with an MIC of 0.0156 µmol/mL. researchgate.net

Furthermore, some halogenated indoles, including 5-fluoroindole, have been found to have a synergistic effect with aminoglycoside antibiotics, enhancing their efficacy against P. aeruginosa. nih.gov It has also been noted that 5-fluoroindole can inhibit the production of virulence factors in some bacteria, such as the extracellular protease in Serratia marcescens. frontiersin.org Research on vanillin-based pyridyl-benzylidene-5-fluoroindolins identified compounds 5b and 5d as having broad-spectrum antibacterial activity at low concentrations (MIC: 0.1–9.5 µg/mL) and acting via inhibition of DNA gyrase. researchgate.net

A significant finding is the activity of 5-fluoroindole against Mycobacterium tuberculosis. It has been shown to inhibit the growth of pan-sensitive and drug-resistant strains with a minimum inhibitory concentration (MIC) of 4.7 μM. acs.org This suggests that 5-fluoroindole may act through a different mechanism than existing tuberculosis drugs. acs.org

| Compound/Derivative | Bacterial Strain(s) | MIC |

| 4b | S. epidermidis, B. subtilis | 0.0075, 0.0082 µmol/mL researchgate.net |

| 4c | S. epidermidis, B. subtilis | 0.0075, 0.0164 µmol/mL researchgate.net |

| 7b | S. epidermidis, E. coli, P. aeruginosa | 0.0156 µmol/mL researchgate.net |

| 5-Fluoroindole | Mycobacterium tuberculosis | 4.7 µM acs.org |

| 5b, 5d (Vanillin-based) | Gram-positive & Gram-negative bacteria | 0.1–9.5 µg/mL researchgate.net |

Antifungal Potency Against Specific Strains

The antifungal potential of this compound derivatives has also been a subject of investigation, with promising results against various fungal pathogens.

In a study of 5-fluoroisatin-triazole derivatives, several compounds demonstrated notable antifungal activity. researchgate.net Compounds 4a , 4d , and 7c were more potent against Aspergillus niger (MIC: 0.0075, 0.0082, and 0.0092 µmol/mL, respectively) than the reference drug fluconazole (B54011) (MIC: 0.0102 µmol/mL). researchgate.net Additionally, compounds 4a , 4d , and 4e showed considerable activity against Candida albicans (MIC: 0.0075, 0.0082, and 0.0090 µmol/mL, respectively). researchgate.net

Another study on indolinedione-coumarin molecular hybrids found that compound K-1 was particularly effective against Penicillium sp. with a minimum inhibitory concentration of 30 μg/mL. acs.org Research on indole linked triazole derivatives also highlighted that the presence of a halogen, such as fluorine, at the 5-position of the indole ring contributed to the antifungal potency, particularly against Candida species. koreascience.kr Some of these derivatives showed higher activity against C. albicans than conventional antifungal drugs like amphotericin B and fluconazole. koreascience.kr

| Compound/Derivative | Fungal Strain(s) | MIC |

| 4a | A. niger, C. albicans | 0.0075 µmol/mL researchgate.net |

| 4d | A. niger, C. albicans | 0.0082 µmol/mL researchgate.net |

| 7c | A. niger | 0.0092 µmol/mL researchgate.net |

| 4e | C. albicans | 0.0090 µmol/mL researchgate.net |

| K-1 | Penicillium sp. | 30 μg/mL acs.org |

Antiviral Activity Investigations

The antiviral potential of this compound and its derivatives has been a subject of significant research, with studies demonstrating their ability to inhibit the replication of various viruses.

Derivatives of 5-fluoroindole have been shown to be potent inhibitors of viral replication. nih.govmdpi.comnih.gov For instance, certain 5-fluoroindole-thiosemicarbazide derivatives have displayed significant inhibitory activity against Coxsackievirus B4 (CVB4) in both HeLa and Vero cell lines. nih.gov The mechanism of action often involves targeting key viral enzymes or processes essential for replication. mdpi.comnih.gov In the case of Human Immunodeficiency Virus (HIV-1), fluorinated indole-carboxamide derivatives have demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocyte (CEM) cells at low concentrations. nih.gov The presence of the fluorine atom at the 5-position of the indole ring has been shown to significantly enhance the potency of these compounds against wild-type reverse transcriptase. rsc.org

The antiviral activity of this compound derivatives has been evaluated against a range of specific viral strains.

Coxsackievirus B4 (CVB4): 5-fluoroindole-thiosemicarbazide derivatives have shown notable activity against CVB4, with one derivative exhibiting an EC₅₀ value of 0.4 μg/mL in Vero cell lines. nih.gov

Hepatitis C Virus (HCV): N-cyclobutyl 5-fluoroindole-3-carbonitrile derivatives have demonstrated high potency against HCV replicon activity, with some compounds showing EC₅₀ values in the nanomolar range. rsc.org Structure-activity relationship (SAR) studies have indicated that 5-fluoroindoles generally exhibit better activity compared to their 4-fluoroindole (B1304775) counterparts. rsc.org

Human Immunodeficiency Virus (HIV-1): Fluorinated indole-carboxamide derivatives have proven to be highly potent against wild-type HIV-1, with EC₅₀ values as low as 2.5 nM. nih.gov The introduction of a fluorine atom at the 5-position of the indole ring can lead to a significant increase in antiviral potency. rsc.org

Influenza Virus: A derivative of 5-fluoroindole, (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one, was identified as an inhibitor of influenza A/H1N1, A/H3N2, and B viruses. nih.gov This compound was found to suppress viral neuraminidase activity. nih.gov

Table 2: Antiviral Activity of this compound Derivatives Against Specific Viral Strains

| Derivative Class | Virus | Cell Line | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| 5-Fluoroindole-thiosemicarbazide | Coxsackievirus B4 (CVB4) | Vero | 0.4 μg/mL | nih.gov |

| N-cyclobutyl 5-fluoroindole-3-carbonitrile | Hepatitis C Virus (HCV) | Replicon Assay | 4 nM | rsc.org |

| Fluorinated indole-carboxamide | HIV-1 WT | CEM | 2.5 nM | nih.gov |

| Dihydrofuropyridinone | Influenza A/H1N1, A/H3N2, B | MDCK | 17.4–21.1 μM | nih.gov |

Inhibition of Viral Replication

Neuropharmacological Applications

This compound derivatives have emerged as significant scaffolds in the development of agents targeting the central nervous system, particularly as modulators of key neurotransmitter systems.

Derivatives of 5-fluoroindole have been extensively investigated for their ability to modulate serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are crucial targets for the treatment of various neurological and psychiatric disorders. mdpi.com

Specifically, 3-(aminoalkyl)-5-fluoroindole derivatives have been synthesized and evaluated for their affinity for the serotonin transporter (SERT) and the 5-HT₁ₐ receptor. umons.ac.be Some of these compounds have shown potent activity at both targets, suggesting their potential as dual-action antidepressants. For example, derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been designed to incorporate pharmacophoric elements for the 5-HT₁ₐ receptor, resulting in analogs with affinity for both SERT and the 5-HT₁ₐ receptor. nih.gov

In the realm of dopamine receptors, certain 5-fluoroindole derivatives have been identified as potent and selective antagonists of the dopamine D₄ receptor. rsc.org Additionally, some 5-fluoroindol-2-carboxamide derivatives have been characterized as negative allosteric modulators of the dopamine D₂ receptor. rsc.org The substitution pattern on the indole ring, including the presence of a fluorine atom at the 5-position, significantly influences the binding affinity and selectivity for these receptors. nih.gov

5-Fluoroindole plays a role in the study of tryptophan metabolism and the synthesis of neurotransmitters like serotonin. diva-portal.org Tryptophan is an essential amino acid and a precursor for the biosynthesis of serotonin. diva-portal.org The introduction of a fluorine atom into the indole ring allows for the use of ¹⁹F NMR to monitor the metabolic fate of these compounds. ossila.com

Research has shown that 5-fluoroindole can be taken up by cells, such as those of E. coli, and converted into 5-fluorotryptophan (B555192). diva-portal.orgossila.com This fluorinated analog can then be incorporated into proteins, providing a valuable tool for studying protein structure and dynamics. diva-portal.org Furthermore, the ability of organisms like Chlamydia trachomatis to metabolize tryptophan and the inhibitory effects of tryptophan analogs like 5-fluorotryptophan on this process have been studied. nih.gov The regulation of tryptophan synthase gene expression by these analogs highlights the importance of this pathway for the survival of certain organisms. nih.gov The study of how 5-fluoroindole and its metabolites interact with the enzymes of the tryptophan biosynthesis pathway can provide insights into developing new therapeutic agents. acs.org

Table 3: Neuropharmacological Targets of this compound Derivatives

| Derivative Class | Target | Activity | Reference |

|---|---|---|---|

| 3-(Aminoalkyl)-5-fluoroindoles | Serotonin Transporter (SERT), 5-HT₁ₐ Receptor | Dual inhibitors | umons.ac.be |

| 4-(5-Fluoro-1H-indol-3-yl)cyclohexylamines | Serotonin Transporter (SERT), 5-HT₁ₐ Receptor | Dual affinity | nih.gov |

| Fluoroindole derivatives | Dopamine D₄ Receptor | Potent and selective antagonists | rsc.org |

| 5-Fluoroindol-2-carboxamides | Dopamine D₂ Receptor | Negative allosteric modulators | rsc.org |

Potential in Antidepressant and Antipsychotic Development

The strategic incorporation of a fluorine atom into the indoline structure has been a key focus in the development of novel antidepressant and antipsychotic agents. This modification can significantly alter the electronic properties and metabolic stability of the parent molecule, often leading to enhanced affinity and selectivity for specific neurotransmitter receptors implicated in mood and psychotic disorders.

Research has highlighted the potential of this compound derivatives as dual-acting ligands, targeting both the serotonin transporter (SERT) and the 5-HT1A receptor. This dual activity is a sought-after characteristic for next-generation antidepressants, aiming for a faster onset of action and improved efficacy. For instance, derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been synthesized and shown to exhibit affinity for both SERT and the 5-HT1A receptor. nih.gov Specifically, compounds that incorporate 1-(4-indolyl)piperazine and 2-(1H-indol-4-yloxy)ethylamine moieties have emerged as promising leads for further structure-activity relationship (SAR) studies. nih.gov The rationale behind this approach is that combining SERT inhibition with 5-HT1A partial agonism may lead to a more robust antidepressant effect than targeting either protein alone. nih.gov

In the realm of antipsychotics, the focus has been on modulating dopamine receptors, particularly the D2 subtype, alongside serotonin receptors. acs.org A series of 3-[[(4-aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles, including a 5-fluoroindole derivative, have been investigated as potential dopamine D2 partial agonists. acs.org Partial agonism at D2 receptors is a key mechanism of action for several atypical antipsychotics, as it is believed to stabilize dopaminergic transmission, reducing both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects. The 5-fluoroindole analog in this series demonstrated the ability to reverse the effects of a dopamine synthesis inhibitor, suggesting a significant interaction with dopamine autoreceptors. acs.org However, it also induced locomotor activity, indicating a potential stimulation of postsynaptic dopamine receptors, which underscores the delicate balance required in tuning the intrinsic activity of these compounds. acs.org

Furthermore, the affinity of this compound derivatives extends to other serotonin receptor subtypes, such as 5-HT2A and 5-HT7, which are also implicated in the pathophysiology of depression and psychosis. mdpi.comgoogle.com Ligands that antagonize the 5-HT2A receptor can be beneficial in treating depression, and this action is a feature of some atypical antipsychotics. mdpi.com The development of selective 5-HT1A receptor agonists based on an indolealkylpiperazine scaffold has also been pursued, with the 5-fluoroindole moiety being a key structural component in initial lead compounds. nih.gov

The following table summarizes the key receptor targets and potential therapeutic applications of some investigated this compound derivatives in the context of antidepressant and antipsychotic development.

| Derivative Class | Key Receptor Targets | Potential Therapeutic Application |

| 4-(5-fluoro-1H-indol-3-yl)cyclohexylamines | Serotonin Transporter (SERT), 5-HT1A Receptor | Antidepressant nih.gov |

| 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles | Dopamine D2 Receptor (Partial Agonist) | Antipsychotic acs.org |

| Indolealkylpiperazines | 5-HT1A Receptor (Agonist) | Antidepressant nih.gov |

| Various 5-fluoroindole derivatives | 5-HT2A Receptor | Antidepressant, Antipsychotic mdpi.com |

| Imidazolyl-substituted indole derivatives | 5-HT7 Serotonin Receptor | Treatment of CNS disorders google.com |